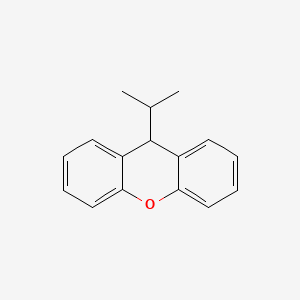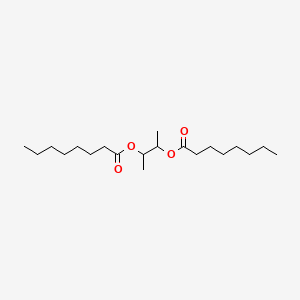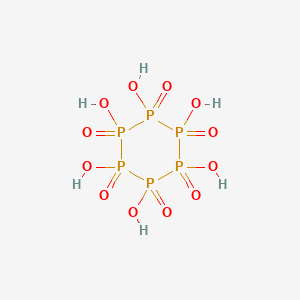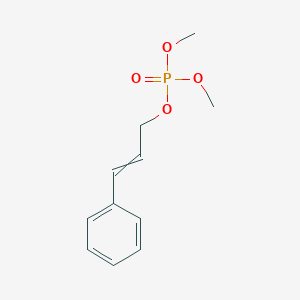![molecular formula C9H16N2 B14486791 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-53-2](/img/structure/B14486791.png)
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound with a complex structure that includes a nitrile group, an amino group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methyl-2-pentenenitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propanol: Similar in structure but lacks the nitrile group.
3-Methyl-2-pentenenitrile: Similar but does not have the amino group.
Isopropylamine: Contains the amino group but lacks the nitrile and double bond.
Uniqueness
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66102-53-2 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
3-methyl-2-(propan-2-ylamino)pent-2-enenitrile |
InChI |
InChI=1S/C9H16N2/c1-5-8(4)9(6-10)11-7(2)3/h7,11H,5H2,1-4H3 |
Clave InChI |
JOFSZBOJEZEDRC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C#N)NC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)



![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)





![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

